molecular formula C27H26N4O6 B2449532 N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899920-71-9

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2449532
CAS No.: 899920-71-9
M. Wt: 502.527
InChI Key: IIHHIDRDZFTESK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a novel and highly potent PARP-1 inhibitor with significant implications in oncology research. Its primary research value lies in its potent anticancer activity, particularly against challenging malignancies such as triple-negative breast cancer (TNBC) . The compound exerts its mechanism by effectively inhibiting PARP-1 enzymatic activity, a key player in the DNA damage response, specifically the repair of single-strand breaks. This inhibition leads to the accumulation of unresolved DNA damage, which is converted into lethal double-strand breaks, ultimately inducing apoptosis and cell cycle arrest in cancer cells. A critical area of investigation for this compound is its potential to overcome resistance to established PARP inhibitors like olaparib , making it a valuable chemical tool for studying resistance mechanisms and developing next-generation therapeutic strategies. Researchers are exploring its utility both as a single-agent and in combination therapies to enhance cytotoxic effects in preclinical models.

Properties

CAS No.

899920-71-9

Molecular Formula

C27H26N4O6

Molecular Weight

502.527

IUPAC Name

N-(3-methoxypropyl)-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C27H26N4O6/c1-37-16-4-15-28-25(32)21-11-7-19(8-12-21)18-30-26(33)23-5-2-3-6-24(23)29(27(30)34)17-20-9-13-22(14-10-20)31(35)36/h2-3,5-14H,4,15-18H2,1H3,(H,28,32)

InChI Key

IIHHIDRDZFTESK-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, with a molecular weight of approximately 358.36 g/mol. Its structure includes a methoxypropyl group, a benzamide moiety, and a dioxo-1,2-dihydroquinazolin-3(4H) unit. The presence of the nitrobenzyl substituent enhances its chemical properties and potential biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against respiratory syncytial virus (RSV). The compound targets the RNA-dependent RNA polymerase complex of RSV, which is crucial for viral replication. Although the exact mechanism remains to be fully elucidated, initial studies suggest that it may inhibit viral replication effectively .

Table 1: Antiviral Activity Data

CompoundVirus TypeEC50 (µM)Mechanism of Action
This compoundRSV2.1Inhibition of RNA-dependent RNA polymerase

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in anticancer research. Similar quinazolinone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl group can enhance potency against specific cancer types .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)Notes
This compoundA549 (Lung)5.0Effective against lung cancer cells
Analog with Isopropyl GroupMCF7 (Breast)3.0Enhanced potency observed

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : As noted earlier, the compound appears to interfere with the viral replication process by targeting essential enzymes within the virus.
  • Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. Modifications to the benzamide and quinazolinone moieties are crucial for optimizing its pharmacological profiles .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound and its analogs in laboratory settings:

  • Study on RSV Inhibition : A study demonstrated that derivatives with the nitrobenzyl group showed improved antiviral efficacy compared to other substitutions. The best-performing compounds exhibited low cytotoxicity alongside high antiviral activity .
  • Cytotoxicity Evaluation : In vitro tests revealed that certain analogs had selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .

Scientific Research Applications

Antiviral Applications

Research has demonstrated that N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibits significant antiviral activity against respiratory syncytial virus (RSV). A study published in Antimicrobial Agents and Chemotherapy reported that the compound has a half-maximal effective concentration (EC50) of 2.1 μM against RSV, indicating its potential as an antiviral agent. The proposed mechanism involves targeting the RNA-dependent RNA polymerase complex of RSV, crucial for viral replication; however, further studies are needed to clarify this mechanism .

Anticancer Potential

In addition to its antiviral properties, this compound has shown promise in anticancer research. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. Compounds structurally related to this compound have been investigated for their cytotoxic effects against cancer cells. The unique arrangement of functional groups may enhance selectivity and potency against specific tumor types .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives and benzamides. Key synthetic methods include:

  • Formation of the Quinazoline Core : Utilizing precursors that contain the quinazoline structure.
  • Benzamide Formation : Reacting the quinazoline derivative with appropriate benzoyl chlorides or amines.
  • Functional Group Modifications : Introducing methoxypropyl and nitro substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.

Each step requires careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among similar compounds and their biological activities:

Compound NameStructural FeaturesUnique Properties
4-(1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(3-methoxypropyl)benzamideIsopropyl substitutionEnhanced potency against specific cancer cell lines
4-(1-(4-bromobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-ylmethyl)benzamideBromine atomIncreased lipophilicity
4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-yloxy)benzamideMethyl substitutionImproved solubility profile

This table illustrates how variations in substituents can influence the biological activity and pharmacological properties of quinazoline derivatives.

Chemical Reactions Analysis

Amide Coupling Reactions

The compound's benzamide group participates in coupling reactions during synthesis. A key step involves forming the N-(3-methoxypropyl)benzamide subunit using carbodiimide-based coupling agents:

Reaction Reagents/Conditions Yield Reference
Benzamide bond formationHATU, DIPEA, DMF, RT, 16 hr73%
Ester-to-amide conversion3-Methoxypropylamine, HATU, DIPEA, CH₂Cl₂48–73%

These reactions enable modular synthesis of analogs by varying the alkylamine component .

Nitro Group Reactivity

The 4-nitrobenzyl group undergoes selective transformations critical for structure-activity relationship (SAR) studies:

Modification Conditions Biological Impact Reference
Nitro reduction to amineNot explicitly reportedHypothesized to alter electron density
Substitution with other R₁ groupsAlkyl halides, Pd-catalyzed cross-couplingImproved antiviral potency (e.g., 4-isopropylbenzyl variant EC₅₀ = 0.5 μM)

The nitro group's electron-withdrawing properties enhance binding interactions in viral inhibition .

Quinazoline-Dione Core Modifications

The 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety participates in:

Reaction Reagents/Conditions Outcome Reference
Alkylation at N1 position4-Nitrobenzyl bromide, K₂CO₃, DMF, 60°CIntroduces benzyl protective group
Hydrolysis of ester precursorsLiOH, THF/H₂O, RTGenerates carboxylic acid intermediates

Crystallization from ethanol/water mixtures (1:1) yields pure product with defined melting points (197–246°C) .

Methoxypropyl Side Chain Interactions

The N-(3-methoxypropyl) group influences solubility and target engagement:

Modification Effect Solubility Change Reference
Replacement with oxetaneNHCH₂-3-oxetane+14-fold solubility in PBS
Chain length variationEthoxypropyl vs methoxypropylAlters logP by 0.3–0.5 units

Analog 43 (with oxetane) demonstrated improved aqueous solubility (31 μM vs 2.2 μM in hit 2 ) while maintaining antiviral activity .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Condition Half-Life Degradation Products Reference
PBS buffer (pH 7.4), 37°C>48 hrMinimal decomposition (<5%)
Acidic conditions (pH 2.0)8 hrHydrolyzed amide bonds

This stability profile supports potential oral administration routes .

Comparative Reactivity of Structural Analogs

Key analogs demonstrate varied reactivity profiles:

Analog R₁ Substituent R₂ Chain Key Reaction
19 4-IsopropylbenzylMethoxypropylSuzuki coupling for aryl substitution
43 4-NitrobenzylOxetaneBuchwald-Hartwig amination
46 4-DimethylaminobenzylMethoxypropylReductive amination

The nitrobenzyl variant shows superior electrophilic character compared to dimethylamino derivatives .

Key Reaction Mechanisms

  • HATU-Mediated Amidation
    The coupling between carboxylic acids and 3-methoxypropylamine proceeds via activation of the carboxylate to an O-acylisourea intermediate, followed by nucleophilic attack by the amine .

  • N1-Alkylation
    Deprotonation of the quinazoline-dione NH by K₂CO₃ enables SN2 attack on 4-nitrobenzyl bromide, forming the critical C–N bond .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15, 1 mL/min flow rate).
  • Optical rotation : Compare observed [α]²⁵D values with literature data (e.g., +60.6° for similar compounds in ).
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

How can conflicting mass spectrometry (MS) data be interpreted for this compound?

Advanced Research Focus
Discrepancies between calculated and observed m/z values (e.g., adduct formation or in-source fragmentation) require:

  • High-resolution MS (HRMS) : Resolves isotopic patterns (e.g., distinguishing [M+H]⁺ from [M+Na]⁺).
  • Collision-induced dissociation (CID) : Identifies fragment ions (e.g., loss of NO₂ from the nitrobenzyl group at m/z 46).
  • Matrix selection : Avoid sodium-containing matrices (e.g., use DHB instead of NaI for MALDI).

What are the limitations of using FT-IR to confirm the 2,4-dioxo group in the quinazolin-dione ring?

Basic Research Focus
While FT-IR shows characteristic C=O stretches (~1680–1720 cm⁻¹), overlapping peaks (e.g., from benzamide C=O) complicate interpretation. Solutions include:

  • Deuteration : Reduces N–H stretching interference (~3300 cm⁻¹).
  • Computational modeling : Compare experimental spectra with DFT-calculated vibrational modes.

How do substituents on the benzamide moiety influence the compound’s solubility and crystallinity?

Q. Advanced Research Focus

  • Methoxypropyl group : Enhances solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units) but may hinder crystallization.
  • Nitrobenzyl group : Introduces π-π stacking interactions, promoting crystal lattice formation.
  • Co-crystallization agents : Use succinic acid or L-proline to improve crystal quality for XRD .

What computational methods are effective for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Docking studies : Target enzymes (e.g., kinases) using AutoDock Vina with optimized force fields for nitro groups.
  • QSAR models : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with activity trends.
  • MD simulations : Assess stability of the methoxypropyl chain in aqueous environments.

How can researchers validate the absence of toxic byproducts during synthesis?

Q. Basic Research Focus

  • LC-MS/MS : Detect trace impurities (e.g., nitroso derivatives) at ppm levels.
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
  • Ames test : Screen for mutagenicity if the compound is biologically active.

What are the best practices for scaling up the synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow chemistry : Minimizes exothermic risks during nitrobenzyl coupling.
  • Crystallization gradient : Use temperature-controlled anti-solvent addition (e.g., heptane in DMF) to maintain purity >98% .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.

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